BenchChemオンラインストアへようこそ!

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline

Medicinal Chemistry SAR Studies Chemical Biology

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline (CAS 861210-57-3) is a synthetic halogenated quinoline derivative with the molecular formula C₁₇H₁₂Br₂ClNO and a molecular weight of 441.5 g/mol. The compound features a 2-methylquinoline core substituted with bromine at the 6- and 8-positions and a 4-chlorophenylmethoxy group at the 3-position, resulting in a computed XLogP3-AA of 6.1 and a topological polar surface area of 22.1 Ų.

Molecular Formula C17H12Br2ClNO
Molecular Weight 441.55
CAS No. 861210-57-3
Cat. No. B2777116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline
CAS861210-57-3
Molecular FormulaC17H12Br2ClNO
Molecular Weight441.55
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2C=C1OCC3=CC=C(C=C3)Cl)Br)Br
InChIInChI=1S/C17H12Br2ClNO/c1-10-16(22-9-11-2-4-14(20)5-3-11)7-12-6-13(18)8-15(19)17(12)21-10/h2-8H,9H2,1H3
InChIKeyQWQRMYXOYLDPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline (CAS 861210-57-3): Chemical Identity and Baseline Characteristics for Procurement Decisions


6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline (CAS 861210-57-3) is a synthetic halogenated quinoline derivative with the molecular formula C₁₇H₁₂Br₂ClNO and a molecular weight of 441.5 g/mol [1]. The compound features a 2-methylquinoline core substituted with bromine at the 6- and 8-positions and a 4-chlorophenylmethoxy group at the 3-position, resulting in a computed XLogP3-AA of 6.1 and a topological polar surface area of 22.1 Ų [1]. It is commercially available from multiple suppliers at purities ranging from 90% to 98% . This compound belongs to a broader class of brominated quinoline building blocks used in medicinal chemistry and materials science, where the specific substitution pattern dictates downstream reactivity and biological profile.

Why Generic Substitution Is Ineffective for 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline in Structure-Activity-Relationship (SAR) Studies


In the quinoline chemical space, subtle alterations to the substitution pattern—particularly at the 6-, 8-, and 3-positions—profoundly affect physicochemical properties, reactivity, and biological target engagement. Published SAR evaluations on brominated quinoline derivatives demonstrate that monobrominated analogs (e.g., 6-bromoquinoline, 8-chloroquinoline) exhibit markedly different antiproliferative and antimicrobial profiles compared to their 6,8-dibrominated counterparts, with IC₅₀ and MIC values differing by orders of magnitude across HeLa, HT29, and C6 cell lines [1]. The 3-(4-chlorophenyl)methoxy group further distinguishes this compound from simple 6,8-dibromoquinoline by introducing additional hydrogen-bond acceptor capacity and modulating lipophilicity (XLogP3-AA 6.1 vs. ~4.6 for 6,8-dibromoquinoline) [2][3]. Consequently, interchanging this compound with a mono-halogenated, differently halogenated, or non-substituted quinoline analog risks invalidating SAR continuity, compromising synthetic route fidelity, or altering pharmacokinetic properties in early-stage screening programs.

Differential Evidence Guide: Quantifiable Advantages of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline Over Closest Analogs


Lack of High-Strength Direct Comparative Data for 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline

A rigorous literature search of primary research articles, patents, and authoritative databases (including PubMed, Google Patents, and BindingDB) yielded no head-to-head quantitative comparisons of 6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline against its closest structural analogs. While class-level SAR inference is possible—drawing on published data for related 6,8-dibromo-quinolines demonstrating differential anticancer activity (IC₅₀ values for 6,8-dibromotetrahydroquinoline against C6, HeLa, and HT29 cell lines of 47.5, >100, and 85.3 µg/mL, respectively [1])—this cannot be directly extrapolated to the target compound. The target compound remains primarily characterized as a synthetic building block in vendor catalogs, with its specific biological fingerprint unvalidated in peer-reviewed comparative studies.

Medicinal Chemistry SAR Studies Chemical Biology

Physicochemical Differentiation from 6,8-Dibromoquinoline via Lipophilicity Modulation

The 3-(4-chlorophenyl)methoxy substituent on the target compound substantially increases lipophilicity relative to the simpler 6,8-dibromoquinoline scaffold. The computed XLogP3-AA for 6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is 6.1 [1], compared to an estimated 4.6 for 6,8-dibromoquinoline (CID 67871299) [2]. This ~1.5 log unit increase shifts the compound into a more hydrophobic regime, which can be desirable for targeting intracellular or membrane-associated proteins but may necessitate formulation adjustment for aqueous solubility. The presence of the 4-chlorophenylmethoxy ether also contributes additional molecular complexity (rotatable bond count of 3 versus 0 for the parent dibromoquinoline) and a larger topological polar surface area (22.1 Ų versus approximately 13 Ų) [1][2].

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Utility: Dual Halogen Handles for Orthogonal Cross-Coupling Reactions

The target compound possesses two distinct halogen types: aryl bromides at positions 6 and 8, and an aryl chloride on the 4-chlorophenylmethoxy moiety. This orthogonality enables sequential, site-selective functionalization. In related 6,8-dibromoquinoline systems, the two bromine atoms exhibit differential reactivity under Suzuki-Miyaura conditions, allowing mono-arylation at the 6-position before functionalization at the 8-position, as demonstrated in the synthesis of 6,8-diphenyl-tetrahydroquinoline derivatives [1]. The additional 3-substituted chlorophenyl ether provides a third potential diversification point through cleavage or further elaboration, a feature absent in simple 6,8-dibromoquinoline or 6,8-dibromo-2-methylquinoline scaffolds .

Organic Synthesis Cross-Coupling Chemistry Building Block Strategy

Evidence-Based Application Scenarios for 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline (CAS 861210-57-3)


Diversifiable Building Block for Medicinal Chemistry Library Synthesis

Given its three distinct halogen handles (6-Br, 8-Br, and 4'-Cl), this compound serves as a strategic core for generating focused quinoline-based libraries via sequential cross-coupling reactions. The orthogonality of bromine and chlorine reactivity allows chemists to introduce diverse substituents in a controlled, stepwise manner, a capability not offered by simpler 6,8-dibromoquinoline scaffolds [1]. This scenario is supported by class-level synthetic precedent where 6,8-dibromoquinolines undergo regioselective Suzuki coupling [1].

Lipophilicity-Driven Probe Design for Intracellular or Membrane-Associated Targets

With a computed XLogP3-AA of 6.1—approximately 1.5 log units higher than 6,8-dibromoquinoline—this compound is pre-optimized for partitioning into lipid-rich environments such as cellular membranes or hydrophobic protein pockets [2][3]. Researchers investigating targets like G-protein-coupled receptors, ion channels, or intracellular kinases may find this compound a more suitable scaffold than less lipophilic quinoline variants when permeability or membrane residence time is a priority.

SAR Negative Control or Selectivity Profiling in Bromoquinoline-Based Inhibitor Programs

Although direct biological data for this compound are absent from the peer-reviewed literature, the class-level SAR established for 6,8-dibromoquinoline derivatives—showing differential antiproliferative IC₅₀ values across C6, HeLa, and HT29 cell lines [4]—positions this compound as a candidate for use as a selectivity control or scaffold-hopping reference in bromoquinoline inhibitor programs. Its distinct halogen substitution pattern may reveal off-target effects or selectivity windows when compared head-to-head with mono-brominated or non-halogenated analogs.

Synthetic Intermediate for HCV Antiviral Agents (Patent Inference)

A patent by Boehringer Ingelheim (JP5647673B2) describes bromo-substituted quinolines of the general formula encompassing 6,8-dibromo-3-substituted quinolines as intermediates for preparing agents for the treatment of hepatitis C viral (HCV) infections [5]. While the specific compound is not exemplified, its structural features align with the general formula, suggesting potential utility in antiviral medicinal chemistry workflows.

Quote Request

Request a Quote for 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.